(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, pyridazine, piperazine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine and piperazine groups. The thiophene moiety is then attached to complete the synthesis.
Pyridazine Core Synthesis: The pyridazine core can be synthesized by reacting hydrazine with a suitable diketone or ketoester under reflux conditions.
Pyrrolidine and Piperazine Introduction: The pyrrolidine and piperazine groups are introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Thiophene Attachment: The final step involves the coupling of the thiophene moiety to the pyridazine-piperazine intermediate, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazine and pyrrolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2,3-Dihydrobenzofuran-5-yl compounds
- Pyrazin-2-yl-[4-(6-(1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl]methanone
Uniqueness
What sets (4-(6-(Pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-17(15-4-3-11-24-15)22-9-7-20(8-10-22)14-12-16(19-18-13-14)21-5-1-2-6-21/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPVOHYJCMTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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